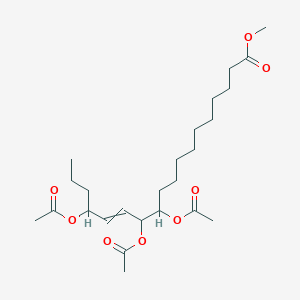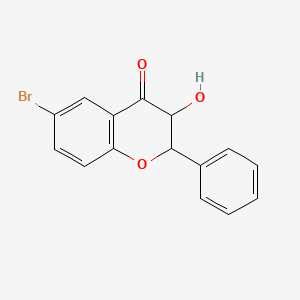
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- is a chemical compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 3rd position, and a phenyl group at the 2nd position of the dihydrobenzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- can be achieved through several synthetic routesAnother approach is the synthesis from 2′-hydroxychalcone dibromide, which undergoes cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
Oxidation: Formation of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-2-phenyl-3-one.
Reduction: Formation of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-2-phenyl-3-hydroxy-.
Substitution: Formation of various substituted benzopyran derivatives depending on the substituent introduced.
Scientific Research Applications
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to reduce oxidative damage to DNA.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- involves its interaction with various molecular targets and pathways. The hydroxyl group at the 3rd position can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The bromine atom at the 6th position can enhance the compound’s reactivity and binding affinity to specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
6-Bromoflavone: Similar structure but lacks the hydroxyl group at the 3rd position.
2′-Hydroxychalcone: Precursor in the synthesis of the target compound.
Flavanone: Parent compound used in the bromination step.
Uniqueness
4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
644973-52-4 |
|---|---|
Molecular Formula |
C15H11BrO3 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
6-bromo-3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11BrO3/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,14-15,18H |
InChI Key |
ZGCAZWQZBQQOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


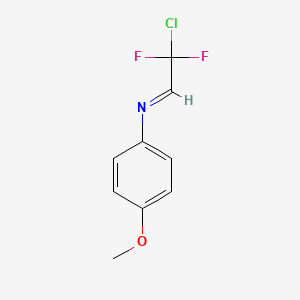
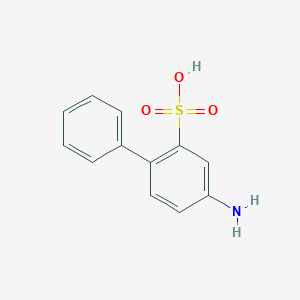
silane](/img/structure/B12580749.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12580796.png)


![2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12580806.png)
![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)
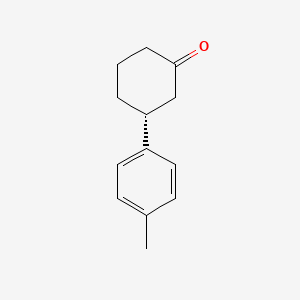
![(5S,6S,7R,8R,9S,13S,14S,15S)-8,14-Bis{[tert-butyl(dimethyl)silyl]oxy}-5,7,9,11,13,15-hexamethyl-18-oxooctadeca-1,3,11,16-tetraen-6-yl carbamate](/img/structure/B12580824.png)
